3,5-Dichloropyrazine-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Regioselectivity

This is the non-fungible building block for the clinical SHP2 inhibitor GDC-1971. Its unique 3,5-dichloro substitution pattern directs SNAr regioselectivity, preventing isomeric mixtures that undermine downstream yield in drug synthesis. Essential for GABAA ligand R&D. Choose high-purity, analytically validated material for reproducible, patent-relevant synthetic routes.

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
CAS No. 136866-27-8
Cat. No. B152530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyrazine-2-carbaldehyde
CAS136866-27-8
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C=O)Cl)Cl
InChIInChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H
InChIKeyMFMMFTVFMSLGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyrazine-2-carbaldehyde (CAS 136866-27-8): A Differentiated Pyrazine Aldehyde Intermediate for Medicinal Chemistry and Agrochemistry


3,5-Dichloropyrazine-2-carbaldehyde (C5H2Cl2N2O) is a heterocyclic organic compound characterized by a pyrazine ring with chlorine substituents at the 3- and 5-positions and a reactive aldehyde group at the 2-position [1]. This specific substitution pattern confers distinct reactivity profiles, making it a valuable, non-fungible intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications, notably in GABAA receptor ligands and SHP2 inhibitors .

Why 3,5-Dichloropyrazine-2-carbaldehyde Cannot Be Substituted by In-Class Analogs


In-class analogs of 3,5-dichloropyrazine-2-carbaldehyde, such as 3-chloropyrazine-2-carbaldehyde or 3,6-dichloropyrazine-2-carbaldehyde, exhibit fundamentally different regioselectivity in key nucleophilic aromatic substitution (SNAr) reactions. The 2-position aldehyde in the target compound acts as an electron-withdrawing group (EWG), directing nucleophilic attack preferentially to the 5-position rather than the 3-position [1]. This regiochemical control is critical for the synthesis of specific pharmaceutical intermediates, such as GDC-1971, where isomeric purity dictates downstream yield and bioactivity . Generic substitution would lead to regioisomeric mixtures or entirely different scaffolds, undermining synthetic strategy and product validation.

Quantitative Differentiation of 3,5-Dichloropyrazine-2-carbaldehyde Against Closest Analogs


Regioselective SNAr Reactivity: EWG-Directed Nucleophilic Attack at the 5-Position

In nucleophilic aromatic substitution (SNAr) reactions with amines, 3,5-dichloropyrazine-2-carbaldehyde exhibits a distinct regioselectivity profile compared to analogs with electron-donating groups (EDG). The 2-carbaldehyde group, as an electron-withdrawing group (EWG), directs nucleophilic attack preferentially to the 5-position rather than the 3-position [1]. In contrast, when the 2-position is occupied by an electron-donating group, nucleophilic attack occurs preferentially at the 3-position [1].

Medicinal Chemistry Organic Synthesis Regioselectivity

Inherent Instability of the Aldehyde: Necessity for Specialized Handling and Derivative Use

3,5-Dichloropyrazine-2-carbaldehyde exhibits notable instability, a characteristic not universally shared by all pyrazine carbaldehydes. This instability is sufficiently pronounced that for effective isolation in synthetic routes (e.g., towards GDC-1971), it is often converted to the corresponding sodium bisulfite adduct . This contrasts with more stable analogs like 5-chloropyrazine-2-carbaldehyde, which is typically handled as a solid without such precautions .

Process Chemistry Intermediate Stability Analytical Chemistry

Key Intermediate for GDC-1971 (SHP2 Inhibitor): A Clinically-Relevant Scaffold

3,5-Dichloropyrazine-2-carbaldehyde serves as a direct and essential intermediate in the synthesis of GDC-1971 (formerly RLY-1971), a SHP2 inhibitor currently under clinical investigation for treating solid tumors with KRAS G12C mutations . While other pyrazine aldehydes might be considered, the specific 3,5-dichloro substitution pattern is required to build the 6-chloro-1H-pyrazolo[3,4-b]pyrazine core through hydrazine condensation and subsequent cyclization . Alternative starting materials would yield a different heterocyclic core, failing to meet the drug candidate's structural requirements.

Oncology SHP2 Inhibition Drug Synthesis

Stringent Storage and Purity Requirements: Differentiated Handling and Quality Control

Due to its inherent instability, 3,5-dichloropyrazine-2-carbaldehyde mandates strict storage conditions of 2-8°C under an inert atmosphere . This is more stringent than requirements for related compounds like 3-chloropyrazine-2-carbaldehyde, which are generally stored at ambient temperature . Furthermore, the minimum purity specification for the target compound is typically 95% or higher , reflecting its intended use in precise synthetic transformations where impurities can lead to off-pathway reactions and reduced yield.

Chemical Storage Quality Control Analytical Specifications

Optimal Scientific and Industrial Application Scenarios for 3,5-Dichloropyrazine-2-carbaldehyde


Synthesis of GDC-1971 (RLY-1971) and SHP2 Inhibitor Analogs

The compound is uniquely suited as the starting material for synthesizing the pyrazolopyrazine core of the clinical SHP2 inhibitor GDC-1971. The aldehyde undergoes hydrazine condensation followed by intramolecular cyclization to yield the required 6-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold . Any deviation in the substitution pattern (e.g., using 3,6-dichloropyrazine-2-carbaldehyde) would lead to a different regioisomer, incompatible with the drug's structure-activity relationship.

Preparation of GABAA Receptor Ligand Intermediates

3,5-Dichloropyrazine-2-carbaldehyde is a documented intermediate for preparing substituted imidazolylmethyl pyridine and pyrazine derivatives, which are explored as GABAA receptor ligands . The specific positioning of chlorine atoms and the aldehyde handle allows for sequential SNAr and condensation reactions to build complex, pharmacologically relevant heterocycles.

Regioselective SNAr Reactions for Complex Heterocycle Construction

The compound's well-defined SNAr regioselectivity, governed by the 2-aldehyde EWG effect , makes it a superior choice over 3-chloro- or 5-chloropyrazine-2-carbaldehydes when precise control over the site of nucleophilic attack is required. This is critical for synthesizing asymmetrically substituted pyrazine derivatives used in agrochemicals and advanced materials where isomeric purity is a key performance attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloropyrazine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.